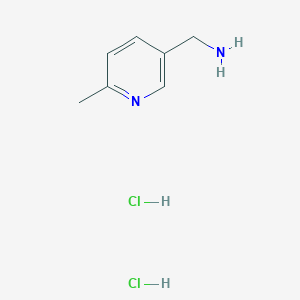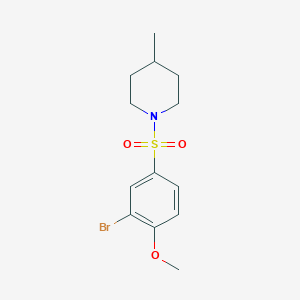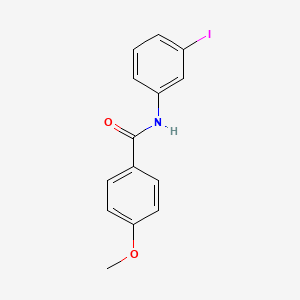![molecular formula C9H7FO3 B3137899 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde CAS No. 443955-87-1](/img/structure/B3137899.png)
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
概述
描述
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7FO3. It is a derivative of benzo[b][1,4]dioxine, featuring a fluorine atom at the 7th position and an aldehyde group at the 6th position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
作用机制
Target of Action
It has been used as a building block in the synthesis of various bioactive molecules , suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.
Mode of Action
It has been used in the synthesis of benzofuran analogs, which are potential inhibitors of camp-specific phosphodiesterase type iv . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, but more research is needed to confirm this.
Biochemical Pathways
Given its use in the synthesis of benzofuran analogs, it might be involved in the modulation of cyclic amp levels
Result of Action
Its derivatives have been used in the synthesis of bioactive molecules , suggesting that it might have diverse effects depending on the specific derivative and target.
生化分析
Biochemical Properties
1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cAMP-specific phosphodiesterase type IV, an enzyme involved in the regulation of intracellular levels of cyclic AMP . Additionally, it serves as a building block in the synthesis of tetrahydroisoquinolinones and benzofuran analogs, which are potential inhibitors of various biochemical pathways . The interactions of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- with these biomolecules are crucial for its biochemical activity.
Cellular Effects
1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of dopamine D3 and D4 receptors, which are involved in neurotransmission and cellular communication . Additionally, it affects the expression of genes related to cell growth and differentiation, thereby impacting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with cAMP-specific phosphodiesterase type IV results in the inhibition of this enzyme, thereby increasing intracellular levels of cyclic AMP . This, in turn, affects various downstream signaling pathways and cellular responses. The binding interactions and molecular effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- are essential for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- can change over time. This compound exhibits stability under specific conditions, but it may degrade over extended periods or under certain environmental factors. Studies have shown that its long-term effects on cellular function can vary, with potential impacts on cell viability and metabolic activity . Understanding the temporal effects and stability of this compound is crucial for its effective use in research and applications.
Dosage Effects in Animal Models
The effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of neurotransmitter receptors and inhibition of specific enzymes . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Identifying the optimal dosage range and understanding the threshold effects are essential for its safe and effective use in animal studies.
Metabolic Pathways
1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, this compound can be metabolized by aldehyde dehydrogenase to form corresponding carboxylic acids . Additionally, it may affect metabolic flux and levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for its effective use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound is essential for its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-dihydrobenzo[b][1,4]dioxine.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Major Products Formed
Oxidation: 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Reduction: 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has several applications in scientific research:
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Lacks the fluorine atom at the 7th position.
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains a chlorine atom instead of fluorine.
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 7th position in 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
属性
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJTKYTUUSFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

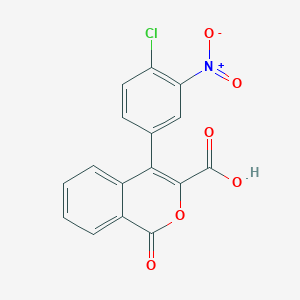
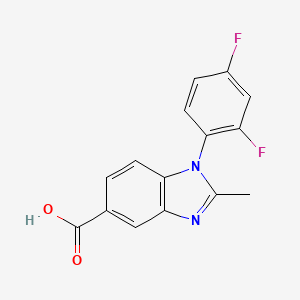
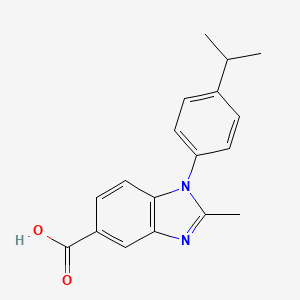
![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)





